![molecular formula C9H7IN2O2 B1459173 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1363382-23-3](/img/structure/B1459173.png)
5-Iodo-1-methyl-1H-indazole-3-carboxylic acid
Overview
Description
5-Iodo-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5IN2O2 . It has a molecular weight of 288.04 . It is a yellow solid .
Synthesis Analysis
The synthesis of indazole derivatives, such as 5-Iodo-1H-indazole-3-carboxylic acid, has been a topic of interest in recent years . One method involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .Molecular Structure Analysis
The InChI code for 5-Iodo-1H-indazole-3-carboxylic acid is1S/C8H5IN2O2/c9-4-1-2-6-5 (3-4)7 (8 (12)13)11-10-6/h1-3H, (H,10,11) (H,12,13)
. This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes, like 5-Iodo-1H-indazole-3-carboxylic acid, are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .Physical And Chemical Properties Analysis
5-Iodo-1H-indazole-3-carboxylic acid is a yellow solid . It has a molecular weight of 288.04 and a molecular formula of C8H5IN2O2 .Scientific Research Applications
Pharmaceutical Applications
5-Iodo-1-methyl-1H-indazole-3-carboxylic acid is a valuable compound in pharmaceutical research. It serves as a core structure for the synthesis of various drugs due to its indazole moiety, which is a common framework in medicinal chemistry . The compound’s derivatives exhibit a range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. Its iodo group can be utilized for further functionalization, making it a versatile intermediate in drug development.
Agrochemical Research
In the field of agrochemicals, this compound is used as a precursor for the synthesis of pesticides and herbicides . The indazole ring system is known for its bioactivity, and modifications to this core structure can lead to the development of new agrochemical agents that target specific pests or weeds, enhancing crop protection strategies.
Material Science Innovations
The compound’s utility in material science stems from its potential as a building block for organic electronic materials . Its aromatic structure and the presence of a halogen allow for the creation of polymers and small molecules that can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Synthesis
5-Iodo-1-methyl-1H-indazole-3-carboxylic acid is a significant intermediate in organic synthesis . Its iodo substituent is particularly reactive, enabling various cross-coupling reactions that are pivotal in constructing complex organic molecules. This makes it an essential compound for synthesizing a wide array of organic products.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods . Its distinct chemical structure allows for accurate identification and quantification in complex mixtures, which is crucial for the analysis of pharmaceuticals and other chemical products.
Dyestuff Industry
The indazole core of 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid can be exploited in the synthesis of dyes and pigments . The iodo group can undergo further reactions to introduce chromophores, which are responsible for the color properties of dyes, thereby contributing to the development of new colorants for textiles and other materials.
Mechanism of Action
Target of Action
Indazole derivatives are known to draw attention in medicinal chemistry as kinase inhibitors . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.
Mode of Action
Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .
Biochemical Pathways
Indazole derivatives are known to be involved in kinase inhibition, which can affect a variety of cellular signaling pathways .
Result of Action
Indazole derivatives are known to have potential therapeutic applications in various areas, including as kinase inhibitors .
Future Directions
Indazole derivatives, including 5-Iodo-1H-indazole-3-carboxylic acid, are gaining more attention in medicinal chemistry, particularly as kinase inhibitors . The development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .
properties
IUPAC Name |
5-iodo-1-methylindazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOECXFXLPGIMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251402 | |
Record name | 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801251402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-methyl-1H-indazole-3-carboxylic acid | |
CAS RN |
1363382-23-3 | |
Record name | 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801251402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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